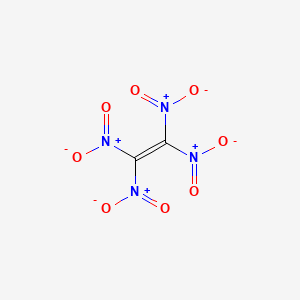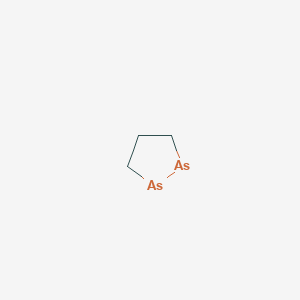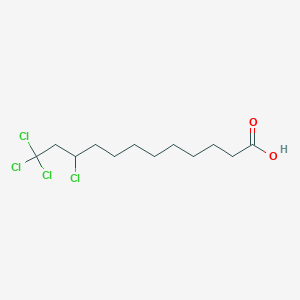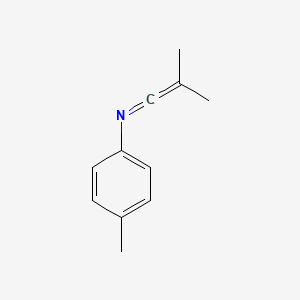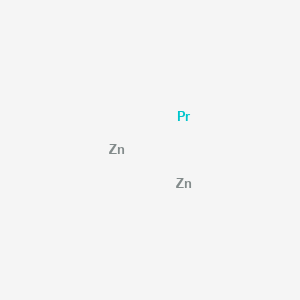
Praseodymium--zinc (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium–zinc (1/2) is a compound formed by the combination of praseodymium and zinc in a 1:2 ratio. Praseodymium is a rare-earth metal known for its unique magnetic, electrical, and optical properties, while zinc is a transition metal widely used in various industrial applications. The combination of these two elements results in a compound with distinct characteristics that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium–zinc (1/2) can be synthesized using various methods, including the sol-gel method and citrate gel coating technique. In the sol-gel method, zinc acetate dihydrate and praseodymium nitrate hexahydrate are used as precursors. The reaction involves dissolving these precursors in a solvent, followed by gelation and calcination to obtain the desired compound . The citrate gel coating technique involves the use of praseodymium oxide and zinc oxide, where the precursors are mixed and subjected to thermal treatment to form the compound .
Industrial Production Methods: Industrial production of praseodymium–zinc (1/2) typically involves high-temperature solid-state reactions. The raw materials, such as praseodymium oxide and zinc oxide, are mixed in stoichiometric ratios and heated in a furnace at elevated temperatures to facilitate the reaction. The resulting product is then cooled and processed to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium–zinc (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, praseodymium can react with oxygen to form praseodymium oxide, while zinc can undergo oxidation to form zinc oxide .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products: The major products formed from these reactions include praseodymium oxide, zinc oxide, and various praseodymium halides, such as praseodymium chloride and praseodymium bromide .
Wissenschaftliche Forschungsanwendungen
Praseodymium–zinc (1/2) has a wide range of applications in scientific research, particularly in the fields of chemistry, materials science, and electronics. Some of its notable applications include:
Thermoelectric Materials: Praseodymium–zinc (1/2) is used in the development of thermoelectric materials for waste heat energy harvesting.
Photocatalysts: The compound is also employed as a photocatalyst for the degradation of pollutants under visible light.
Thin-Film Transistors: Praseodymium–zinc (1/2) is used as a stabilizer in amorphous indium zinc oxide semiconductors for thin-film transistors.
Wirkmechanismus
The mechanism of action of praseodymium–zinc (1/2) involves its interaction with various molecular targets and pathways. In thermoelectric materials, the compound enhances electrical conductivity and reduces thermal conductivity, leading to improved thermoelectric performance . In photocatalytic applications, praseodymium-doped zinc oxide inhibits electron-hole recombination, thereby enhancing the optical response and photocatalytic activity of the material . In thin-film transistors, the compound acts as a stabilizer, reducing the sensitivity of the channel region to oxygen and moisture, and improving the overall performance of the transistors .
Vergleich Mit ähnlichen Verbindungen
- Praseodymium oxide (Pr6O11)
- Zinc oxide (ZnO)
- Praseodymium-doped indium zinc oxide (PrIZO)
Eigenschaften
CAS-Nummer |
12066-85-2 |
|---|---|
Molekularformel |
PrZn2 |
Molekulargewicht |
271.7 g/mol |
IUPAC-Name |
praseodymium;zinc |
InChI |
InChI=1S/Pr.2Zn |
InChI-Schlüssel |
BLJPPHYCGCKCKI-UHFFFAOYSA-N |
Kanonische SMILES |
[Zn].[Zn].[Pr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
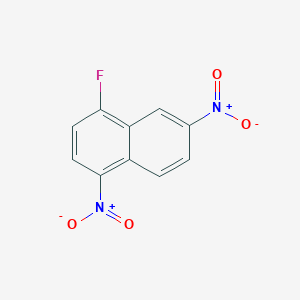

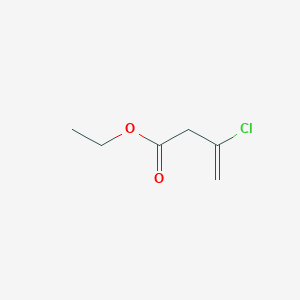

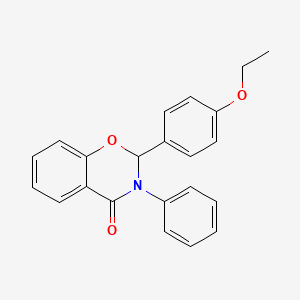
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
